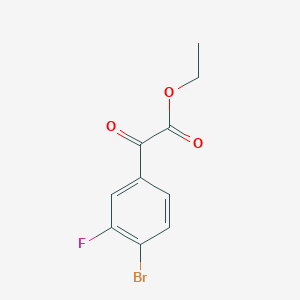

Ethyl 4-bromo-3-fluorobenzoylformate

CAS No.: 951887-86-8

Cat. No.: VC2280734

Molecular Formula: C10H8BrFO3

Molecular Weight: 275.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951887-86-8 |

|---|---|

| Molecular Formula | C10H8BrFO3 |

| Molecular Weight | 275.07 g/mol |

| IUPAC Name | ethyl 2-(4-bromo-3-fluorophenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |

| Standard InChI Key | QXDTXZOAAMQSQG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F |

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 4-bromo-3-fluorobenzoylformate features a benzoyl group with bromine and fluorine substituents at the 4- and 3-positions respectively, connected to a formate ester group. This compound is structurally related to ethyl 4-bromo-3-fluorobenzoate but contains an additional carbonyl group between the aromatic ring and the ester functionality, making it an α-ketoester.

The chemical formula of ethyl 4-bromo-3-fluorobenzoylformate is C₁₀H₈BrFO₃, which can be compared to the simpler ethyl 4-bromo-3-fluorobenzoate (C₉H₈BrFO₂) that has been documented in chemical databases . The molecular weight would be approximately 275 g/mol, higher than the 247.06 g/mol reported for ethyl 4-bromo-3-fluorobenzoate .

The structural arrangement can be described as follows:

-

A benzene ring core

-

Bromine substituent at position 4

-

Fluorine substituent at position 3

-

A carbonyl group connecting the aromatic ring to another carbonyl (forming the α-ketoester)

-

An ethoxy group completing the ester functionality

Physical Properties

Based on structurally similar compounds, ethyl 4-bromo-3-fluorobenzoylformate would likely exhibit the following physical properties:

The presence of both bromine and fluorine substituents, together with the α-ketoester functionality, would influence these properties. The additional carbonyl group would likely increase polarity and potentially raise the melting point compared to simple benzoate esters.

Chemical Properties

Ethyl 4-bromo-3-fluorobenzoylformate possesses several reactive sites that define its chemical behavior:

-

The α-ketoester functionality makes it particularly reactive toward nucleophiles, which can attack either carbonyl group.

-

The bromine at the para position provides a site for cross-coupling reactions similar to those documented for ethyl 4-bromobenzoate .

-

The fluorine substituent contributes electron-withdrawing effects, enhancing the electrophilicity of the carbonyl groups.

-

The ester group is susceptible to hydrolysis, transesterification, and reduction reactions.

The combination of halogens on the aromatic ring creates an electron-deficient system, making the compound reactive in electrophilic aromatic substitution reactions. The α-ketoester group would be particularly susceptible to reduction, yielding either the corresponding α-hydroxyester or, under more forcing conditions, the simple ester.

Synthesis and Preparation

Synthetic Routes

Several potential synthetic routes could be employed to prepare ethyl 4-bromo-3-fluorobenzoylformate:

-

Oxidation of Ethyl 4-bromo-3-fluorobenzyl Formate: This would involve oxidation of the benzylic position to introduce the additional carbonyl group.

-

Direct Esterification: Starting from 4-bromo-3-fluorobenzoylformic acid with ethanol under acidic conditions or using coupling reagents.

-

Halogenation of Precursors: Similar to the bromination procedure described for related compounds, where regioselective bromination is achieved using appropriate conditions. For example, a procedure similar to that described for 4-bromo-3-fluorophenol synthesis could be adapted :

| Reactants | Catalyst/Reagents | Conditions | Expected Yield |

|---|---|---|---|

| 3-fluorobenzoylformic acid ethyl ester | Potassium bromide, ZnAl-BrO₃-LDHs | Acetic acid, 35°C | 65-75% |

-

Carbonylation Route: Starting from ethyl 4-bromo-3-fluorobenzoate, insertion of a carbonyl group could be achieved using appropriate carbonylation reagents.

Key Reaction Conditions

The synthesis would require careful control of reaction conditions to achieve selectivity and high yields:

-

Temperature Control: Many reactions involving halogenated compounds require moderate temperatures (25-40°C) to prevent side reactions, similar to the 35°C used in bromination procedures .

-

Solvent Selection: Acetic acid and dichloromethane have proven effective for related transformations .

-

Monitoring Techniques: Thin-layer chromatography (TLC) would be essential for monitoring reaction progress, as noted in related synthetic procedures .

-

Purification Methods: Column chromatography using silica gel with ethyl acetate-petroleum ether mixtures would likely be effective for purification, as demonstrated for similar compounds .

Analytical Characterization

Spectroscopic Data

| Technique | Column/Phase | Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | C18 reverse phase | Acetonitrile/water gradient | UV detection (210-254 nm) |

| GC | DB-5 or equivalent | Temperature program from 150 to 280°C | FID or MS detection |

| TLC | Silica gel | Ethyl acetate/petroleum ether (1:9 to 3:7) | UV visualization |

The retention behavior would be influenced by the polarity imparted by the carbonyl groups and the lipophilicity contributed by the aromatic ring and halogen substituents.

Applications and Significance

Pharmaceutical Applications

Ethyl 4-bromo-3-fluorobenzoylformate has potential applications in pharmaceutical research:

-

Building Block for Drug Synthesis: The α-ketoester functionality provides a versatile handle for further transformations in complex molecule synthesis.

-

Biologically Active Compounds: Related compounds with similar structural features have been investigated for various biological activities. For example, ethyl 4-bromobenzoate has been studied for its potential uses in pharmaceutical applications .

-

Prodrug Development: The ester functionality could be utilized in prodrug design, where hydrolysis in vivo releases an active compound.

Research Applications

In synthetic organic chemistry research, ethyl 4-bromo-3-fluorobenzoylformate would have several applications:

-

Cross-Coupling Reactions: The bromine substituent provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, similar to what has been reported for ethyl 4-bromobenzoate .

-

Functional Group Interconversions: The α-ketoester group offers opportunities for selective transformations to access various functional groups.

-

Heterocycle Synthesis: Could serve as a precursor for various heterocyclic compounds through cyclization reactions involving the carbonyl groups.

Industrial Uses

Potential industrial applications include:

-

Fine Chemical Production: As an intermediate in the synthesis of specialty chemicals and advanced materials.

-

Polymer Chemistry: Could potentially be incorporated into polymeric structures to introduce specific properties.

-

Analytical Standards: For use as a reference standard in analytical chemistry when studying related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume